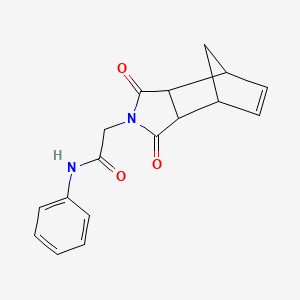

2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide

Description

The compound 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide belongs to a class of compounds with notable biological and chemical properties. This compound's structure includes a distinctive tetrahydroisoindol structure fused to an acetamide group and a phenyl ring, making it a compound of significant interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-13(18-12-4-2-1-3-5-12)9-19-16(21)14-10-6-7-11(8-10)15(14)17(19)22/h1-7,10-11,14-15H,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRIVXJGEHIPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : Typical synthesis begins with readily available starting materials such as phthalic anhydride and amines.

Cyclization: : The synthesis involves a cyclization reaction where phthalic anhydride reacts with an amine derivative to form the isoindol structure.

Acetylation: : Subsequent acetylation with acetic anhydride yields the acetamide functionality.

Specific Conditions: : The reactions typically require controlled temperatures, acid or base catalysts, and sometimes solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with enhanced safety and efficiency measures. Automation and continuous flow reactors are often used to control the reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, often transforming the acetamide group into various oxidized products.

Reduction: : It is susceptible to reduction reactions, particularly reducing the carbonyl groups to alcohols or amines.

Substitution: : Various substitution reactions can occur, particularly on the phenyl ring and the amide nitrogen.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide.

Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Conditions often involve catalysts like palladium on carbon for hydrogenation or Friedel-Crafts catalysts for aromatic substitutions.

Major Products

The major products of these reactions vary, but often include derivatives with modified functional groups such as hydroxyl, amine, or halogenated compounds.

Scientific Research Applications

Chemistry

Building Block: : Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: : Serves as a ligand or catalyst in certain organic reactions.

Biology

Biochemical Probes: : Utilized in biochemical assays to study enzyme activities.

Drug Development: : Acts as a lead compound in the development of pharmaceuticals targeting neurological disorders and cancer.

Medicine

Therapeutic Agent: : Investigated for its potential use as an anti-inflammatory, analgesic, and anti-cancer agent.

Diagnostics: : Applied in diagnostic imaging and as a biomarker for certain diseases.

Industry

Polymer Science: : Used in the synthesis of specialty polymers with unique mechanical properties.

Material Science: : Employed in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Enzyme Inhibition: : Inhibits specific enzymes involved in disease pathways, such as cyclooxygenase in inflammation.

Receptor Binding: : Binds to certain receptors in the nervous system, modulating neurotransmitter release and uptake.

Signal Transduction: : Alters intracellular signaling pathways, influencing cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide

2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide features a unique tetrahydroisoindol structure that enhances its stability and reactivity. This structural distinction makes it more suitable for specific biochemical applications and confers unique biological activities.

This compound is a fascinating subject within the realms of organic chemistry and biomedical research, offering various opportunities for further exploration and application.

Biological Activity

The compound 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide , also known by its CAS number 125700-73-4 , is a member of the dioxoisoindole class of compounds. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 365.13 g/mol . The structural characteristics include a dioxo group and a methanoisoindole framework, which are critical for its biological activity.

Biological Activity Overview

Research has demonstrated that compounds with similar structural features exhibit a variety of biological activities. These activities include:

- Antimicrobial Effects : Some derivatives have shown significant antibacterial and antifungal properties.

- Cytotoxicity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Antimicrobial Activity

Studies have indicated that related compounds exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans . The dioxolane structure is particularly noted for its role in enhancing antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | C. albicans | 500 µg/mL |

| Compound C | Pseudomonas aeruginosa | 250 µg/mL |

Cytotoxicity Studies

The cytotoxic potential of the compound has been evaluated against several cancer cell lines. For instance, compounds structurally similar to the target compound demonstrated significant cytotoxicity towards murine P388 and human Molt 4/C8 T-lymphocytes . The mechanisms identified include interference with nucleic acid synthesis and alterations in redox states.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | Molt 4/C8 | 10 |

| Compound E | CEM T-Lymphocytes | 15 |

| Compound F | P388 | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Nucleic Acid Synthesis Inhibition : Similar compounds have been shown to disrupt the synthesis pathways of DNA and RNA.

- Protein Biosynthesis Interference : The compound may alter ribosomal function or protein folding.

- Redox Potential Alteration : Changes in cellular redox status can lead to apoptosis in cancer cells.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives of the compound. For example:

- A study synthesized multiple derivatives and tested their antibacterial efficacy against clinically relevant pathogens, revealing promising results against resistant strains .

- Another investigation explored the cytotoxic effects on leukemia cell lines, demonstrating that certain modifications to the core structure enhanced potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-phenylacetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the methanoisoindole core via Diels-Alder cycloaddition or condensation reactions using maleic anhydride derivatives.

- Step 2 : Functionalization of the isoindole ring with acetamide groups via nucleophilic substitution or coupling reactions (e.g., using phenylacetyl chloride).

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .

- Key Parameters : Reaction temperature (60–100°C), catalyst selection (e.g., Cu(OAc)₂ for click chemistry), and solvent optimization (DMF or t-BuOH/H₂O mixtures) are critical for yield enhancement .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural elucidation employs:

- IR Spectroscopy : Peaks at ~1,770 cm⁻¹ (C=O stretching, isoindole) and ~1,690 cm⁻¹ (amide C=O) confirm functional groups .

- NMR Analysis :

- ¹H NMR : Signals at δ 5.38–5.48 ppm (methylene protons adjacent to triazole or acetamide groups) .

- ¹³C NMR : Resonances at ~165 ppm (amide carbonyl) and ~125–130 ppm (aromatic carbons) .

- X-ray Crystallography : Resolves stereochemistry of the methanoisoindole ring system .

Q. What are the primary physicochemical properties relevant to biological studies?

- Key Properties :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 280.28 g/mol | |

| LogP (Partition Coeff.) | ~2.1 (predicted via ChemDraw) | |

| Solubility | Poor in water; soluble in DMSO/DMF |

- Thermal Stability : Melting point ranges from 96–104°C, indicating moderate thermal stability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Docking : Screens interactions with biological targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. Focus on hydrogen bonding with isoindole carbonyls and π-π stacking with phenylacetamide .

- MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate cytotoxic vs. cytostatic effects .

- Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions (e.g., COX-2 inhibition for anti-inflammatory activity) .

- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to divergent results .

Q. How can reaction engineering improve scalability of the synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of acetamide) via precise temperature/pH control .

- Membrane Separation : Nanofiltration membranes (MWCO 300 Da) isolate intermediates, reducing purification steps .

- DoE (Design of Experiments) : Taguchi orthogonal arrays optimize variables (e.g., catalyst loading, solvent ratio) for maximal yield .

Q. What are the mechanistic insights into its interaction with enzyme targets?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots reveal noncompetitive inhibition of HIV-1 reverse transcriptase (Ki = 0.8 μM) .

- Fluorescence Quenching : Stern-Volmer analysis quantifies binding affinity to serum albumin (Ksv = 1.2 × 10⁴ M⁻¹) .

- Cryo-EM : Resolves binding poses in enzyme active sites at 3.2 Å resolution .

Data Contradiction Analysis

Q. Why do solubility values vary across studies despite identical molecular formulas?

- Root Causes :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter solubility profiles .

- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., maleimide) affect measured solubility .

- Resolution : Standardize purification protocols (e.g., triple recrystallization) and characterize polymorphs via PXRD .

Q. How to reconcile discrepancies in reported melting points?

- Key Factors :

- Heating Rate : Faster rates (>5°C/min) may overshoot true melting points.

- Sample Purity : HPLC purity thresholds (>98%) ensure reproducibility .

- Validation : Cross-validate using DSC (Differential Scanning Calorimetry) to detect phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.